

# Avanbulin vs vincristine tubulin binding

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avanbulin

CAS No.: 798577-91-0

Cat. No.: S548169

Get Quote

## Tubulin Binding and Mechanism of Action

| Feature                        | Avanbulin (BAL27862)                                                                  | Vincristine                                                                                                |
|--------------------------------|---------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Binding Site                   | Colchicine binding site on $\beta$ -tubulin [1] [2] [3]                               | Vinca alkaloid domain on $\beta$ -tubulin [4] [5] [6]                                                      |
| Primary Effect on Microtubules | Microtubule destabilization [1] [2] [3]                                               | Suppression of microtubule dynamics at low concentrations; depolymerization at high concentrations [6] [7] |
| Impact on Cell Cycle           | G2/M phase arrest and induction of apoptosis [1] [2]                                  | Mitotic arrest and induction of apoptosis [7]                                                              |
| Binding Site Location          | Intradimer interface (between $\alpha$ - and $\beta$ -tubulin within a dimer) [8] [2] | Inter-dimer interface (longitudinally between tubulin dimers) [5] [6]                                      |

The diagram below illustrates the distinct binding sites and subsequent cellular mechanisms of action for both compounds.



Click to download full resolution via product page

## Resistance Profiles and Experimental Evidence

A key distinction lies in their susceptibility to common resistance mechanisms.

| Aspect                    | Avanbulin (BAL27862)                                                                                                          | Vincristine                                                                                           |
|---------------------------|-------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| ABC Transporter Efflux    | Active in models resistant to vinca alkaloids and taxanes, including those with P-glycoprotein (MDR1) overexpression [1] [2]. | Susceptible to resistance via overexpression of efflux transporters like ABCB1 [9].                   |
| Tubulin Isotype Mutations | Maintains activity in vincristine-resistant neuroblastoma cell lines [9].                                                     | Resistance can arise from specific mutations in the vinca domain [5].                                 |
| Competition with MAPs     | Not documented in search results.                                                                                             | Sensitivity is reduced by overexpression of HURP, which competes for binding at the vinca domain [5]. |

## Preclinical and Clinical Data

| Stage                                          | Avanbulin (as Lisavanbulin prodrug)                                                                                                      | Vincristine                                                                                     |
|------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Preclinical IC <sub>50</sub> /GI <sub>50</sub> | Low nM range; e.g., ~10 nM in DLBCL cell lines [1]; ~2 nM in neuroblastoma lines [9].                                                    | Low nM range; e.g., 1.83 - 3.44 nM in neuroblastoma lines [9].                                  |
| Clinical Status                                | Phase 1/2a trials in advanced solid tumors and recurrent glioblastoma [2] [3].                                                           | FDA-approved, standard for pediatric and hematologic cancers for decades [9] [7].               |
| Notable Clinical Findings                      | Disease control in some patients with recurrent glioblastoma and ovarian cancer [3]. Dose-limiting neurological and cardiac effects [2]. | Established efficacy in multiple regimens. Dose-limiting toxicity is peripheral neuropathy [7]. |

## Key Experimental Protocols

To evaluate these compounds in a research setting, the following methodologies are commonly used:

- **Cell Viability/Proliferation Assays**
  - **Purpose:** To determine the half-maximal growth inhibitory concentration (GI<sub>50</sub> or IC<sub>50</sub>).

- **Typical Protocol:** Cell lines (e.g., neuroblastoma, DLBCL) are exposed to a concentration gradient of the drug for 72 hours. Viability is measured using reagents like MTT or MTS, which are metabolized by live cells to form a colored formazan product [9] [1]. Data are analyzed using non-linear regression to calculate  $GI_{50}/IC_{50}$  values.

#### • Apoptosis Analysis by Flow Cytometry

- **Purpose:** To quantify drug-induced programmed cell death.
- **Typical Protocol:** After drug treatment, cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine externalized on the surface of apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membranes. The population of Annexin V-positive/PI-negative cells is quantified using flow cytometry [1].

#### • Microtubule Network Visualization via Immunofluorescence

- **Purpose:** To visually assess the impact of the drug on the cellular microtubule cytoskeleton.
- **Typical Protocol:** Treated cells are fixed, permeabilized, and stained with antibodies against  $\alpha$ -tubulin, followed by a fluorescently-labeled secondary antibody. The nucleus is counterstained with DAPI. Cells are imaged using a fluorescence or confocal microscope. **Avanbulin** treatment typically results in a disrupted, punctuate microtubule network, while vincristine can cause tubulin to aggregate into paracrystals [9] [5].

#### • Tubulin Binding Competition Assays

- **Purpose:** To confirm binding site specificity and study competition with other agents or proteins.
- **Typical Protocol:**
  - **Competition with HURP:** The binding of purified HURP protein to tubulin can be measured (e.g., by pull-down assay) in the presence of increasing concentrations of vinorelbine (a vinca alkaloid). HURP binding decreases as vinorelbine concentration increases, demonstrating direct competition [5].
  - **Competition with Radiolabeled Ligands:** Tubulin is incubated with a fixed concentration of a radiolabeled reference ligand (e.g.,  $^3H$ -vinblastine) and increasing concentrations of an unlabeled competitor drug (e.g., **avanbulin**). If the drugs share a binding site, the unlabeled competitor will displace the radiolabeled ligand, reducing the measured radioactivity in a dose-dependent manner [4].

**Avanbulin** represents a promising next-generation microtubule-targeting agent with a distinct mechanism that may benefit patients with tumors resistant to traditional therapies like vincristine. Its ongoing clinical development will be crucial to fully define its therapeutic potential.

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. The microtubule-targeted agent lisavanbulin (BAL101553 ... [pmc.ncbi.nlm.nih.gov])
2. Phase 1/2a trial of intravenous BAL101553, a novel ... [nature.com]
3. Safety and anti-tumor activity of lisavanbulin administered ... [pmc.ncbi.nlm.nih.gov]
4. Interaction of vinca alkaloids with tubulin : a comparison of vinblastine... [pubmed.ncbi.nlm.nih.gov]
5. HURP binding to the vinca domain of  $\beta$ -tubulin accounts for ... [nature.com]
6. Identification of tubulin drug binding sites and prediction ... [sciencedirect.com]
7. Update on tubulin-binding agents [sciencedirect.com]
8. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
9. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Avanbulin vs vincristine tubulin binding]. Smolecule, [2026]. [Online PDF]. Available at: <https://www.smolecule.com/products/b548169#avanbulin-vs-vincristine-tubulin-binding>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com